ETHYL 1-{[(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE
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Overview
Description
Ethyl 1-{[3-[(5-chloro-2,4-dimethoxyphenyl)imino]-2-oxo-1H-indol-1(2H)-yl]methyl}-4-piperidinecarboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a piperidine ring, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of ETHYL 1-{[(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The subsequent steps involve the introduction of the 5-chloro-2,4-dimethoxyphenyl group and the formation of the imino linkage. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 1-{[3-[(5-chloro-2,4-dimethoxyphenyl)imino]-2-oxo-1H-indol-1(2H)-yl]methyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 1-{[(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The indole core is known to bind with high affinity to various receptors, including serotonin and dopamine receptors . The compound may exert its effects by modulating the activity of these receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 1-{[3-[(5-chloro-2,4-dimethoxyphenyl)imino]-2-oxo-1H-indol-1(2H)-yl]methyl}-4-piperidinecarboxylate can be compared with other indole derivatives, such as:
Tryptophan: A naturally occurring amino acid with an indole core.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.
Serotonin: A neurotransmitter derived from tryptophan with an indole core.
The uniqueness of ETHYL 1-{[(3Z)-3-[(5-CHLORO-2,4-DIMETHOXYPHENYL)IMINO]-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]METHYL}PIPERIDINE-4-CARBOXYLATE lies in its combination of the indole core with a piperidine ring and the specific substitutions on the phenyl group, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C25H28ClN3O5 |
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Molecular Weight |
486g/mol |
IUPAC Name |
ethyl 1-[[3-(5-chloro-2,4-dimethoxyphenyl)imino-2-oxoindol-1-yl]methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H28ClN3O5/c1-4-34-25(31)16-9-11-28(12-10-16)15-29-20-8-6-5-7-17(20)23(24(29)30)27-19-13-18(26)21(32-2)14-22(19)33-3/h5-8,13-14,16H,4,9-12,15H2,1-3H3 |
InChI Key |
LMDUJHCZPXSVLL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=C(C=C4OC)OC)Cl)C2=O |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC(=C(C=C4OC)OC)Cl)C2=O |
Origin of Product |
United States |
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